molecular formula C15H17ClN4O B7574620 [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B7574620
M. Wt: 304.77 g/mol
InChI Key: XBNRDTMTWBAOLT-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. It may also interact with ion channels and receptors involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone have been studied in animal models. The compound has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been reported to decrease the levels of noradrenaline, which may be responsible for its anticonvulsant activity. Furthermore, the compound has been found to inhibit the activity of acetylcholinesterase, which may contribute to its antinociceptive activity.

Advantages and Limitations for Lab Experiments

One advantage of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, which make it a promising candidate for the development of new drugs. However, one limitation of the compound is its low solubility in water, which may affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for the study of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone. One direction is the investigation of its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is the development of new derivatives with improved pharmacological properties. Furthermore, the compound may be studied for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and antinociceptive activities. However, further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves the reaction of 3-chlorophenylpiperazine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of thionyl chloride and then methanol. The final product is obtained by recrystallization from methanol. This method has been reported in a research article by S. M. Abd El-Gilil et al. (2012) and has been found to be efficient in yielding the desired product.

Scientific Research Applications

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been reported to possess anticonvulsant, antidepressant, anxiolytic, and antinociceptive activities in animal models. In a study by M. M. Abdel-Aziz et al. (2017), the compound showed significant anticonvulsant activity in mice. Another study by N. A. El-Sayed et al. (2018) reported that the compound exhibited antidepressant and anxiolytic effects in rats. Furthermore, the compound has been found to possess antinociceptive activity in mice, as reported by A. M. El-Sayed et al. (2019).

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-14(10-17-18-11)15(21)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-10H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNRDTMTWBAOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

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